MAT2A inhibitor

Descripción

Propiedades

IUPAC Name |

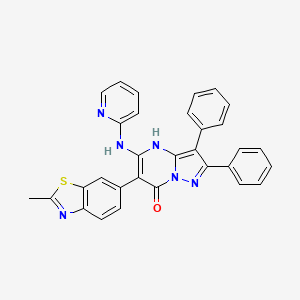

6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNQNZDNHUAVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Lethal Interplay of MAT2A Inhibition in MTAP-Deleted Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in approximately 15% of human cancers, creates a unique metabolic vulnerability that can be therapeutically exploited.[1][2] This has propelled the development of inhibitors targeting methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM). In cancer cells lacking MTAP, the inhibition of MAT2A triggers a synthetic lethal effect, leading to selective tumor cell death while sparing normal, MTAP-proficient tissues. This technical guide provides a comprehensive overview of the core mechanism of action, preclinical data, and key experimental methodologies for evaluating MAT2A inhibitors in the context of MTAP-deleted malignancies.

Core Mechanism of Action: Exploiting a Metabolic Vulnerability

The synthetic lethality between MAT2A inhibition and MTAP deletion is rooted in the intricate interplay of methionine metabolism and protein methylation.[2]

In normal cells (MTAP-proficient):

-

MTAP is a key enzyme in the methionine salvage pathway, recycling methylthioadenosine (MTA) back into the methionine cycle.

-

MAT2A converts methionine and ATP into SAM, the universal methyl donor for numerous cellular processes, including protein and nucleic acid methylation.[3]

In MTAP-deleted cancer cells:

-

The absence of MTAP leads to the accumulation of its substrate, MTA.[4]

-

This accumulation of MTA competitively inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[3][4] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on various proteins, including histones and components of the spliceosome.[5]

-

To compensate for the partial inhibition of PRMT5 by MTA and maintain essential methylation processes, these cancer cells become highly dependent on a steady supply of SAM, and therefore, on the activity of MAT2A.[6]

The therapeutic intervention with a MAT2A inhibitor:

-

Small molecule inhibitors of MAT2A, such as AG-270 and IDE397, reduce the cellular pool of SAM.[1][7]

-

The combination of MTA accumulation (partially inhibiting PRMT5) and SAM depletion (further limiting PRMT5 activity) creates a synergistic and catastrophic suppression of PRMT5 function.[8]

-

This profound inhibition of PRMT5 leads to defects in mRNA splicing, DNA damage, and cell cycle arrest, ultimately inducing apoptosis in MTAP-deleted cancer cells.[1][8]

MAT2A Signaling Pathway in MTAP-Deleted Cancer

Data Presentation: Preclinical Efficacy of MAT2A Inhibitors

The following tables summarize the quantitative data on the efficacy of prominent MAT2A inhibitors, AG-270 and IDE397, in preclinical models of MTAP-deleted cancers.

Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors

| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HCT116 | MTAP-deleted | 260 | [9] |

| HCT116 | MTAP WT | >10,000 | [9] | |

| KP4 | MTAP-deleted | 150 (SAM IC50) | [1] | |

| IDE397 | HCT116 | MTAP-deleted | Not specified | [10] |

| HCT116 | MTAP WT | Less sensitive | [10] | |

| Compound 30 | HCT116 | MTAP-deleted | 273 | [11] |

IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Table 2: In Vivo Anti-tumor Efficacy of MAT2A Inhibitors in Xenograft Models

| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Outcome | Reference |

| AG-270 | KP4 (pancreatic) | 200 mg/kg, q.d. | 67% | Tumor growth inhibition | [1] |

| HCT116 (colorectal) | 50 mg/kg, q.d. | 43% | Tumor growth inhibition | [11] | |

| IDE397 | NSCLC CDX | Dose-dependent | Not specified | Tumor regression at higher doses | [10] |

| Multiple PDX models | Not specified | >60% | Consistent TGI and regressions | [12] | |

| Compound 30 | HCT116 (colorectal) | 20 mg/kg, q.d. | 60% | Tumor growth inhibition | [11] |

TGI is calculated relative to vehicle-treated control animals. PDX refers to Patient-Derived Xenograft models.

Experimental Protocols: Methodologies for Evaluating MAT2A Inhibitors

Detailed and robust experimental protocols are critical for the accurate assessment of this compound efficacy and mechanism of action.

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the anti-proliferative effect of MAT2A inhibitors on MTAP-deleted and MTAP-proficient cancer cell lines.

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT116 isogenic pair)

-

Cell culture medium and supplements

-

This compound (e.g., AG-270, IDE397)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound or vehicle control (e.g., DMSO). Incubate for 72 hours.[7]

-

MTT/MTS Addition:

-

For MTT assay: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[13][14] Subsequently, add solubilization solution to dissolve the formazan (B1609692) crystals.[13]

-

For MTS assay: Add MTS reagent and incubate for 1-4 hours at 37°C.[15]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.[15][16]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Symmetric Dimethylarginine (SDMA)

Objective: To assess the pharmacodynamic effect of MAT2A inhibitors on PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5-mediated methylation.

Materials:

-

Treated and untreated cell lysates or tumor homogenates

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[2]

-

Blocking: Block the membrane for 1 hour at room temperature.[17]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize SDMA levels to the loading control.[2]

In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of MAT2A inhibitors in an in vivo setting.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

MTAP-deleted cancer cell line (e.g., KP4, HCT116 MTAP-/-)

-

This compound and vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[18]

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[19]

-

Treatment Administration: Administer the this compound (e.g., orally, once daily) and vehicle to the respective groups for a defined period (e.g., 21-38 days).[1][11]

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[18][19]

-

Efficacy Assessment: At the end of the study, calculate the tumor growth inhibition (TGI) percentage. Tumors may also be excised for pharmacodynamic analysis (e.g., SAM and SDMA levels).[10]

Experimental Workflow for this compound Evaluation

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagrams, rendered using Graphviz (DOT language), illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of synthetic lethality.

Logical Relationship of Synthetic Lethality

Conclusion

The inhibition of MAT2A in the context of MTAP-deleted cancers represents a promising and highly selective therapeutic strategy. The synthetic lethal relationship is well-defined, with a clear mechanism of action revolving around the synergistic suppression of PRMT5 activity. Preclinical data for lead compounds such as AG-270 and IDE397 demonstrate potent and selective anti-tumor activity in relevant models. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel MAT2A inhibitors. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this targeted approach for a significant subset of cancer patients.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. ir.ideayabio.com [ir.ideayabio.com]

- 5. aacr.org [aacr.org]

- 6. IDEAYA Announces Selection of IDE397 Phase 2 Monotherapy Expansion Dose For Global Enrollment Targeting High Priority MTAP-Deletion Solid Tumor Types [prnewswire.com]

- 7. benchchem.com [benchchem.com]

- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 19. benchchem.com [benchchem.com]

Discovery of Novel Allosteric MAT2A Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for gene expression, cell proliferation, and survival.[1][2] In MTAP-deleted cancers, which account for approximately 15% of all human cancers, the accumulation of 5'-methylthioadenosine (MTA) leads to partial inhibition of protein arginine methyltransferase 5 (PRMT5).[2] This renders these cancer cells highly dependent on MAT2A for the production of SAM to maintain essential PRMT5 activity, creating a synthetic lethal vulnerability.[2][3]

Allosteric inhibitors of MAT2A offer a promising therapeutic strategy by binding to a site distinct from the enzyme's active site, inducing a conformational change that inhibits its activity.[2] This mechanism can provide greater selectivity and unique modulatory effects compared to traditional competitive inhibitors. This technical guide provides an in-depth overview of the discovery of novel allosteric MAT2A inhibitors, including quantitative data for key compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Allosteric MAT2A Inhibitors

The following tables summarize the biochemical and cellular potency of several key allosteric MAT2A inhibitors.

Table 1: Biochemical Potency of Allosteric MAT2A Inhibitors

| Compound | Biochemical IC50 (nM) | Binding Affinity (Kd, nM) | Mechanism of Action | Reference(s) |

| PF-9366 | 420 | 170 | Allosteric | [4][5] |

| AG-270 | 14 | Not Reported | Allosteric, Noncompetitive with ATP and L-Met | [6][7] |

| SCR-7952 | 21 | 0.56 | Allosteric, Substrate-Noncompetitive | [3][8] |

Table 2: Cellular Activity of Allosteric MAT2A Inhibitors in MTAP-Deleted Cancer Cell Lines

| Compound | Cell Line | Cellular SAM Reduction IC50 (nM) | Cell Proliferation IC50/GI50 (nM) | Reference(s) |

| PF-9366 | H520 | 1200 (6h) | - | [4][9] |

| Huh-7 | 225 (6h) | 10,000 | [4][9] | |

| AG-270 | HCT-116 MTAP-null | 20 (72h) | Not explicitly stated | [6][7] |

| SCR-7952 | HCT-116 MTAP-/- | 2 (6h) | 53 (6 days) | [3][8] |

Signaling Pathways and Experimental Workflows

MAT2A Signaling Pathway in MTAP-Deleted Cancer

Mechanism of Allosteric MAT2A Inhibition

Experimental Workflow for MAT2A Inhibitor Discovery

Experimental Protocols

MAT2A Biochemical Activity Assay

This protocol is designed to measure the enzymatic activity of MAT2A and determine the potency of inhibitors.

-

Materials:

-

Purified recombinant MAT2A enzyme

-

L-Methionine

-

Adenosine Triphosphate (ATP)

-

MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)

-

Test compounds dissolved in DMSO

-

384-well assay plates

-

Colorimetric phosphate (B84403) detection reagent (e.g., Malachite Green-based) or a luminescence-based ADP detection kit

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in MAT2A assay buffer. The final DMSO concentration should not exceed 1%.

-

Add a small volume of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the purified MAT2A enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to each well.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Stop the reaction and measure the amount of product (inorganic phosphate or ADP) generated using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.[10]

-

Cellular S-adenosylmethionine (SAM) Quantification Assay

This protocol measures the intracellular levels of SAM following treatment with a this compound.

-

Materials:

-

MTAP-deleted and wild-type cancer cell lines (e.g., HCT-116 MTAP-/- and HCT-116 WT)

-

Complete cell culture medium

-

Test compounds

-

Ice-cold PBS

-

Lysis/extraction buffer (e.g., 0.4 M perchloric acid or 80% methanol)

-

LC-MS/MS system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 6, 24, 48, or 72 hours).

-

At the end of the treatment period, wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the metabolites by adding ice-cold extraction buffer.

-

Incubate on ice or at -80°C to allow for protein precipitation.

-

Centrifuge the samples at high speed to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the samples using a validated LC-MS/MS method to quantify the levels of SAM.

-

Normalize the SAM levels to the total protein concentration or cell number.

-

Calculate the IC50 for SAM reduction from the dose-response curve.[9]

-

Cell Proliferation Assay

This protocol assesses the effect of MAT2A inhibitors on the growth of cancer cells.

-

Materials:

-

MTAP-deleted and wild-type cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Luminometer or spectrophotometer

-

-

Procedure:

-

Seed a low density of cells in 96-well plates and allow them to attach overnight.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for an extended period, typically 4 to 6 days, to allow for multiple cell divisions.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[6]

-

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics and affinity of an inhibitor to MAT2A.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant MAT2A protein

-

Test compounds

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

-

-

Procedure:

-

Immobilize the purified MAT2A protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the different concentrations of the compound over the sensor surface at a constant flow rate.

-

Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

Regenerate the sensor surface between different compound injections if necessary.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of an inhibitor to MAT2A within intact cells.

-

Materials:

-

Cancer cell line of interest

-

Test compound

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against MAT2A and a loading control)

-

-

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Collect the supernatant and analyze the amount of soluble MAT2A protein at each temperature by Western blotting.

-

A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

-

Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).

-

Conclusion

The discovery of allosteric MAT2A inhibitors represents a significant advancement in the development of targeted therapies for MTAP-deleted cancers. The synthetic lethal relationship between MAT2A and MTAP provides a clear rationale for this therapeutic approach. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, facilitating the evaluation of existing inhibitors and the discovery of novel therapeutic agents. Continued research into the nuances of MAT2A biology and the development of next-generation inhibitors holds great promise for improving outcomes for patients with these difficult-to-treat cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SCR‐7952, a highly selective this compound, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

Preclinical Validation of MAT2A as a Drug Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, primarily due to its critical role in cellular metabolism and epigenetic regulation. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, and proteins.[1][2] In numerous cancer types, a metabolic shift leads to an increased reliance on MAT2A for survival and proliferation.[1][3] This guide provides a comprehensive overview of the preclinical data supporting MAT2A as a viable drug target, details key experimental protocols for its evaluation, and presents the underlying signaling pathways.

A particularly strong rationale for targeting MAT2A lies in the concept of synthetic lethality in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] This genetic alteration, present in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[4][5] The inhibition of MAT2A in these MTAP-deleted cells further reduces SAM levels, potentiating the inhibitory effect of MTA on PRMT5 and leading to selective cancer cell death.[4] Several small molecule inhibitors of MAT2A are now in various stages of preclinical and clinical development, showing promising anti-tumor activity.[6][7][8]

MAT2A Signaling Pathway and Therapeutic Rationale

MAT2A catalyzes the conversion of methionine and ATP into SAM.[9] SAM is a critical substrate for methyltransferases that regulate gene expression and other cellular processes.[6] In MTAP-deleted cancer cells, the accumulation of MTA partially inhibits PRMT5. By inhibiting MAT2A, the production of SAM is decreased, which further inhibits PRMT5 activity, leading to a synthetic lethal effect.[4][10] This results in impaired mRNA splicing, induction of DNA damage, and ultimately, selective apoptosis in cancer cells.[10]

Quantitative Preclinical Data for MAT2A Inhibitors

The following tables summarize the in vitro and in vivo efficacy of several key MAT2A inhibitors from preclinical studies.

Table 1: In Vitro Potency of MAT2A Inhibitors [11][12]

| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Anti-proliferative IC50 (nM) in MTAP-/- Cells | Anti-proliferative IC50 (nM) in MTAP+/+ Cells |

| AG-270 | MAT2A | 68.3 | 5.8 | 300.4 | 1223.3 |

| PF-9366 | MAT2A | 420 | 1200 | - | - |

| SCR-7952 | MAT2A | 18.7 | 1.9 | 34.4 | 487.7 |

| IDE397 | MAT2A | ~10 | 7 | 15 | >20000 |

Table 2: In Vivo Efficacy of a Representative this compound (Mat2A-IN-11) in HCT116 MTAP-deleted Xenograft Model [13]

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle | - | 0 | +2.5 |

| Mat2A-IN-11 | 20 | 60 | -11 |

| AG-270 (Reference) | 50 | 43 | -5 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MAT2A inhibitors. The following sections provide protocols for foundational preclinical experiments.

MAT2A Enzymatic Assay

This assay determines the direct inhibitory activity of a compound on the MAT2A enzyme.

Objective: To quantify the IC50 value of a test compound against recombinant MAT2A.

Methodology:

-

Reaction Setup: The enzymatic reaction is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM TCEP.[11]

-

Substrates: L-methionine and ATP are added at concentrations near their respective Km values.[11]

-

Enzyme: Purified recombinant human MAT2A enzyme is added to initiate the reaction.

-

Inhibitor: The test compound is added at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 22°C).[11]

-

Detection: Enzyme activity is monitored by measuring the formation of SAM via LC-MS/MS or by quantifying the production of inorganic phosphate (B84403) using a malachite green-based assay.[11]

-

Data Analysis: The percent inhibition for each compound concentration is calculated to determine the IC50 value.[5]

Cell Viability Assay

This assay assesses the anti-proliferative effect of a this compound on cancer cell lines.

Objective: To determine the IC50 value of a test compound in MTAP-deleted and MTAP-wildtype cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT) in 96-well plates and allow them to adhere overnight.[5][11]

-

Treatment: Treat the cells with a serial dilution of the this compound for 72 to 120 hours.[11]

-

Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[5][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of a this compound in a mouse model.

Objective: To assess the in vivo anti-tumor activity of a this compound in a xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of immunocompromised mice.[13]

-

Tumor Growth: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

-

Treatment Administration: Administer the this compound or vehicle control to the respective groups daily by oral gavage.[13]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.[4][13]

-

Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., measurement of SAM levels).[4]

Conclusion

The preclinical data strongly support the validation of MAT2A as a promising therapeutic target in oncology, particularly for the significant subset of cancers harboring MTAP deletions. The synthetic lethal relationship between MAT2A inhibition and MTAP deletion provides a clear and compelling rationale for the development of targeted therapies.[5] The availability of potent and selective MAT2A inhibitors, coupled with robust preclinical models and clear pharmacodynamic biomarkers, has paved the way for ongoing clinical investigations.[8] Further research will continue to delineate the full potential of MAT2A inhibitors, both as monotherapies and in combination with other anti-cancer agents.

References

- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]

- 11. benchchem.com [benchchem.com]

- 12. probiologists.com [probiologists.com]

- 13. benchchem.com [benchchem.com]

MAT2A Inhibition in MTAP-Deleted Non-Small Cell Lung Cancer: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for genetically defined subsets of the disease. One of the most common genetic alterations in NSCLC is the homozygous co-deletion of the CDKN2A tumor suppressor gene and the adjacent methylthioadenosine phosphorylase (MTAP) gene, occurring in approximately 15% of cases.[1][2] This passenger deletion of MTAP creates a unique metabolic vulnerability, making these cancer cells selectively dependent on the enzyme methionine adenosyltransferase 2A (MAT2A).

This dependency has given rise to a promising therapeutic strategy known as synthetic lethality, where inhibiting MAT2A selectively kills cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, clinical development, and key experimental methodologies related to MAT2A inhibitors for the treatment of MTAP-deleted NSCLC.

The MAT2A-MTAP Synthetic Lethal Interaction

The therapeutic rationale for MAT2A inhibition in MTAP-deleted cancers is rooted in a precise and targetable metabolic defect.

The Role of MTAP and PRMT5

The MTAP gene encodes a critical enzyme in the methionine salvage pathway.[4] Its primary function is to metabolize 5’-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[5] In normal cells, MTAP efficiently converts MTA back into methionine.

In cancer cells where MTAP is deleted, MTA accumulates to high intracellular concentrations.[5][6] MTA is structurally similar to S-adenosylmethionine (SAM) and acts as a competitive, partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme that methylates a wide range of proteins involved in critical cellular processes like mRNA splicing, cell cycle progression, and the DNA damage response.[5][7] This partial inhibition of PRMT5 renders MTAP-deleted cancer cells uniquely vulnerable to further perturbations in the methylation pathway.[7]

The Role of MAT2A

Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for virtually all cellular methylation reactions, including those catalyzed by PRMT5.[8][9]

Mechanism of Action of MAT2A Inhibitors

In MTAP-deleted cells, the partial inhibition of PRMT5 by accumulated MTA creates a heightened dependency on MAT2A to produce sufficient SAM to maintain residual PRMT5 activity.[1] By administering a MAT2A inhibitor, the intracellular pool of SAM is significantly depleted.[2][9] This reduction in the essential SAM cofactor, combined with the pre-existing MTA-mediated inhibition, leads to a profound suppression of PRMT5 activity.[1] The downstream consequences include defective mRNA splicing, cell cycle arrest, accumulation of DNA damage, and ultimately, selective apoptosis of the MTAP-deleted cancer cells.[2][10]

References

- 1. MAT2A | Insilico Medicine [insilico.com]

- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]

- 4. ideayabio.com [ideayabio.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

Investigating MAT2A's Role in Cellular Methylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions.[1][2] These reactions are fundamental to the modification of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in epigenetic regulation and cellular proliferation.[1][3] Dysregulation of MAT2A and an increased demand for SAM are frequently observed in rapidly proliferating cancer cells, positioning MAT2A as a compelling therapeutic target.[4][5] This guide provides an in-depth overview of MAT2A's function, its role in disease—particularly the synthetic lethal relationship with MTAP deletion in cancers—and key experimental protocols for its investigation.

The Methionine Cycle and the Central Role of MAT2A

The methionine cycle is a fundamental metabolic pathway essential for cellular function. MAT2A is the rate-limiting enzyme in this cycle, catalyzing the conversion of L-methionine and adenosine (B11128) triphosphate (ATP) into S-adenosylmethionine (SAM).[2][6] SAM is the principal biological methyl donor, vital for the methylation of nucleic acids, proteins, and lipids.[2][7] After donating its methyl group in transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle.[4] Inhibition of MAT2A disrupts this entire process, leading to a decrease in SAM production and a reduction in cellular methylation capacity.[2][4]

Kinetic Properties and Mechanism of Action

MAT2A catalyzes the formation of SAM from methionine and ATP.[8] Studies have shown that human MAT2A follows a sequential or ordered kinetic mechanism.[9][10] One model suggests ATP binds to the enzyme before L-methionine, with SAM being released first, followed by the random release of phosphate (B84403) (Pi) and pyrophosphate (PPi).[10] The reaction involves a nucleophilic attack from the sulfur atom of L-methionine on the 5'-carbon of ATP.[10] The subsequent hydrolysis of the intermediate tripolyphosphate is a rapid step.[9][11]

Table 1: Kinetic Parameters of Human MAT2A

This table summarizes key kinetic constants for the MAT2A enzyme, providing insights into its substrate affinity and catalytic activity.

| Parameter | Value | Substrate | Conditions | Reference |

| Km | 50 ± 10 µM | ATP | 22°C, pH 7.5 | [10] |

| Km | 5 ± 2 µM | L-Met | 22°C, pH 7.5 | [10] |

| Kd | 80 ± 30 µM | ATP | 20°C, Isothermal Titration Calorimetry | [10] |

| Km | 4 ± 2 µM | Triphosphate | In the absence of AdoMet | [9] |

Role in Oncology: The MAT2A-MTAP Synthetic Lethal Axis

A key breakthrough in targeting MAT2A for cancer therapy came from the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][12] The MTAP gene is co-deleted with the CDKN2A tumor suppressor in approximately 15% of all human cancers.[12][13]

-

MTAP Deletion: In normal cells, MTAP salvages methionine from its substrate, 5'-methylthioadenosine (MTA).[14] When MTAP is deleted, MTA accumulates to high levels.[13]

-

PRMT5 Inhibition: MTA is a natural, endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[12][13] The accumulation of MTA in MTAP-deleted cells leads to partial inhibition of PRMT5.[12]

-

SAM Dependency: This partial inhibition makes PRMT5 highly sensitive to the levels of its substrate, SAM.[12][14] The cancer cells become critically dependent on a high supply of SAM, produced by MAT2A, to maintain sufficient PRMT5 activity for survival.[5][12]

-

MAT2A Inhibition: Pharmacological inhibition of MAT2A in these cells causes a sharp drop in SAM levels.[2] This further suppresses the already-compromised PRMT5 activity, leading to disruptions in essential processes like mRNA splicing, DNA damage, and ultimately, selective cancer cell death.[5][12]

This synthetic lethality provides a therapeutic window to selectively target MTAP-deleted cancer cells while sparing normal tissues.[5]

Quantitative Data on MAT2A Inhibitors

The development of potent and selective MAT2A inhibitors is an active area of research. These inhibitors have demonstrated significant anti-proliferative effects, particularly in MTAP-deleted cancer models.

Table 2: In Vitro Potency and Pharmacodynamic Effects of MAT2A Inhibitors

This table presents efficacy data for representative MAT2A inhibitors from preclinical and clinical studies.

| Inhibitor | Cell Line / Model | MTAP Status | IC50 / Effect | Reference |

| PF-9366 | MLL-AF9 Leukemia Model | Wild-Type | 7.72 µM | [15] |

| PF-9366 | SKM-1 (non-MLLr) | Wild-Type | 10.72 - 12.75 µM | [15] |

| AG-270 | Phase 1 Clinical Trial | Deleted | 65-74% decrease in plasma SAM | [2] |

| Compound 9 | HAP1 Cell Line | Deleted | 10 nM | [16] |

| Compound 9 | MAT2A Enzymatic Assay | N/A | 20 nM | [16] |

Detailed Experimental Protocols

Investigating the MAT2A pathway requires a range of biochemical and cell-based assays. Below are methodologies for key experiments.

MAT2A Enzymatic Assay (Colorimetric)

This protocol measures the production of phosphate, a byproduct of the MAT2A-catalyzed reaction, to determine enzyme activity and inhibitor potency.[17]

Materials:

-

Recombinant human MAT2A enzyme

-

ATP and L-Methionine

-

MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)[18]

-

Phosphate detection reagent (e.g., Malachite Green-based)[17]

-

Test inhibitor compounds and DMSO for dilution

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing the MAT2A enzyme in the assay buffer.

-

Add the test inhibitor at various concentrations (or DMSO as a vehicle control) to the wells of the microplate.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.

-

Incubate the plate at a controlled temperature (e.g., 22°C) for a set period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.[18]

-

Stop the reaction and add the phosphate detection reagent to each well.[17]

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.[17]

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.[17]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after treatment with a this compound.[17]

Materials:

-

MTAP-deleted and wild-type cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound and vehicle control (DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS in HCl)[1]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound or vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[19]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][17]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[19]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[19]

In Vivo Xenograft Model

This protocol assesses the anti-tumor efficacy of a this compound in an immunodeficient mouse model.[17][19]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)[17]

-

MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)

-

Cell culture medium, PBS, and Matrigel (optional)

-

Test inhibitor formulated for administration (e.g., oral gavage) and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.[19]

-

Tumor Growth: Monitor the mice for tumor formation.

-

Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[19]

-

Dosing: Administer the this compound or vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).[19]

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.[19]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further pharmacodynamic analysis (e.g., measuring SAM levels).[17]

Conclusion and Future Directions

MAT2A is a central enzyme in cellular metabolism whose inhibition represents a highly promising, targeted therapeutic strategy for a significant fraction of human cancers, particularly those with MTAP deletion.[12] The synthetic lethal interaction between MAT2A and MTAP is a prime example of exploiting a cancer-specific metabolic vulnerability.[10][12] Current research focuses on developing more potent and selective inhibitors, understanding mechanisms of potential resistance, and exploring rational combination strategies with other anti-cancer agents to enhance anti-tumor activity.[12][17] The continued investigation of MAT2A's role in methylation and cell signaling will undoubtedly uncover new therapeutic opportunities in oncology and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. probiologists.com [probiologists.com]

- 14. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

The Dawn of a New Era in Precision Oncology: A Technical Guide to First-in-Class Oral MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of first-in-class oral Methionine Adenosyltransferase 2A (MAT2A) inhibitors represents a significant advancement in precision oncology. This technical guide provides an in-depth overview of the core science, experimental methodologies, and quantitative data underpinning the development of these novel therapeutic agents. MAT2A has emerged as a critical synthetic lethal target in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 15% of all human cancers.[1][2] This guide will delve into the mechanism of action, preclinical validation, and clinical evaluation of pioneering MAT2A inhibitors.

The Synthetic Lethal Relationship: Targeting a Metabolic Vulnerability

The therapeutic rationale for MAT2A inhibition lies in the concept of synthetic lethality. In normal cells, the enzyme MTAP plays a crucial role in the methionine salvage pathway. However, in cancer cells with MTAP gene deletion, the metabolite methylthioadenosine (MTA) accumulates.[3] This accumulation of MTA leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing.[3][4] Consequently, these MTAP-deleted cancer cells become exquisitely dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A.[5] SAM is the universal methyl donor for all methylation reactions in the cell.[5] By inhibiting MAT2A, the intracellular pool of SAM is depleted, further compromising the already partially inhibited PRMT5 activity, ultimately leading to selective cancer cell death.[4][6]

Key First-in-Class Oral MAT2A Inhibitors in Development

Several oral MAT2A inhibitors have entered clinical development, with AG-270 (Ivosidenib) and IDE397 being the most prominent first-in-class agents. These molecules are allosteric, non-competitive inhibitors that bind to a pocket at the interface of the MAT2A dimer, preventing the release of the product, SAM.[1][6]

Quantitative Preclinical Data Summary

The following tables summarize key preclinical data for leading oral MAT2A inhibitors, providing a comparative view of their potency and cellular activity.

Table 1: In Vitro Potency of Oral MAT2A Inhibitors

| Compound | MAT2A Enzymatic IC50 (nM) | HCT116 MTAP-null Cellular SAM IC50 (nM) | HCT116 MTAP-null Cell Proliferation IC50 (nM) | Reference(s) |

| AG-270 | 14 | 20 | 250 | [7] |

| IDE397 | Potent (specific value not disclosed) | Potent (specific value not disclosed) | Potent (specific value not disclosed) | [8][9] |

| PF-9366 | 420 | 1200 | >10,000 | [4][7] |

| SCR-7952 | Highly Potent (specific value not disclosed) | More potent than AG-270 | More potent than AG-270 | [4] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Table 2: In Vivo Efficacy of Oral MAT2A Inhibitors in Xenograft Models

| Compound | Xenograft Model | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference(s) |

| AG-270 | KP4 MTAP-null | 200 | Once daily | Significant | |

| AG-270 | HCT116 MTAP-null | 100 | Twice daily | ~60 | [10] |

| IDE397 | Multiple PDX models | Not disclosed | Not disclosed | Significant | [3] |

| Compound 30 | HCT116 MTAP-null | 25 | Once daily | > AG-270 at 100 mg/kg | [3] |

PDX: Patient-Derived Xenograft.

Experimental Protocols for Core Assays

The development and characterization of MAT2A inhibitors rely on a series of robust in vitro and in vivo assays. Detailed methodologies for these key experiments are provided below.

MAT2A Enzyme Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of MAT2A by measuring the production of phosphate (B84403), a byproduct of the SAM synthesis reaction.

Materials:

-

Purified recombinant MAT2A enzyme

-

ATP and L-Methionine solutions

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Test inhibitor compounds

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing MAT2A enzyme in the assay buffer.

-

Add the test inhibitor at various concentrations to the wells of the microplate.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-Methionine to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and add the phosphate detection reagent to each well.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[1]

Cell Proliferation (Viability) Assay

This assay determines the effect of a this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell lines (MTAP-deleted and MTAP-wildtype)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test this compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)

-

Microplate reader (luminometer or spectrophotometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound for a specified period (e.g., 5-7 days).

-

After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the luminescence or absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft Model

Subcutaneous xenograft models in immunodeficient mice are widely used to evaluate the in vivo efficacy of anti-cancer agents.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line (e.g., HCT116 MTAP-/-)

-

Cell culture medium and PBS

-

Test inhibitor and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in PBS or a suitable medium.

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the this compound (typically orally via gavage) and vehicle control according to the desired dosing schedule.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.

Clinical Development and Future Directions

The first-in-class oral this compound AG-270 entered Phase 1 clinical trials in patients with advanced solid tumors or lymphoma with MTAP deletion.[11] Early clinical data demonstrated that AG-270 was generally well-tolerated and showed signs of clinical activity, with reductions in plasma SAM levels confirming target engagement.[12][13] Similarly, IDE397 has shown promising preliminary efficacy in patients with MTAP-deleted non-small cell lung cancer and urothelial cancer.[14]

The development of oral MAT2A inhibitors exemplifies a successful translation of a deep understanding of cancer metabolism into a targeted therapeutic strategy. Future research will likely focus on expanding the clinical application of these inhibitors to other MTAP-deleted cancers, exploring combination therapies to overcome potential resistance mechanisms, and identifying biomarkers to further refine patient selection. The continued investigation into this novel class of drugs holds the promise of delivering a new wave of effective and personalized cancer treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. media.ideayabio.com [media.ideayabio.com]

- 4. benchchem.com [benchchem.com]

- 5. Study of IDE397 in Participants With Solid Tumors Harboring MTAP Deletion [clin.larvol.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Fragment-Based Design of a Potent this compound and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ir.ideayabio.com [ir.ideayabio.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

The Architect's Approach: A Technical Guide to the Fragment-Based Discovery of MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Methionine adenosyltransferase 2A (MAT2A) has emerged as a high-value target in oncology, primarily due to the synthetic lethal relationship with methylthioadenosine phosphorylase (MTAP)-deleted cancers.[1][2] This genetic vulnerability, present in approximately 15% of all human cancers, provides a clear therapeutic window.[1] Fragment-based drug discovery (FBDD) has proven to be a particularly effective strategy for identifying and optimizing novel MAT2A inhibitors, leading to the development of clinical candidates.[3][4] This guide provides an in-depth overview of the core principles, experimental methodologies, and critical data underpinning the successful fragment-based discovery of potent and selective MAT2A inhibitors.

The MAT2A-SAM Axis: A Critical Node in Cancer Metabolism

MAT2A is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[5][6] SAM is the universal methyl donor for a vast number of cellular processes, including the methylation of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in epigenetic regulation and cellular signaling.[5][7] In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) leads to the inhibition of protein arginine methyltransferase 5 (PRMT5).[2] This creates a heightened dependency on the MAT2A-SAM axis for cell survival, making MAT2A an attractive therapeutic target.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The MAT2A-PRMT5 Axis: A Pivotal Nexus in Cancer Biology and a Target for Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate interplay between cellular metabolism and epigenetic regulation is a cornerstone of cancer research. A critical juncture in this relationship is the MAT2A-PRMT5 axis, a key pathway involved in cellular methylation that has emerged as a significant and therapeutically relevant target in oncology. This guide provides a comprehensive overview of the MAT2A-PRMT5 axis, detailing its molecular mechanisms, the rationale for its therapeutic targeting, quantitative data on current inhibitors, and detailed experimental protocols for its investigation.

Core Concepts: The Synthetic Lethal Relationship in MTAP-Deleted Cancers

At the heart of the therapeutic interest in the MAT2A-PRMT5 axis lies the concept of synthetic lethality, particularly in the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is a crucial enzyme in the methionine salvage pathway. Its deletion, often occurring as a co-deletion with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[1][2]

MTA acts as an endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates.[3] This partial inhibition of PRMT5 in MTAP-deleted cancer cells creates a heightened dependency on the de novo synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methyltransferase reactions. Methionine Adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for SAM synthesis from methionine and ATP.[3][4]

This metabolic vulnerability forms the basis of a powerful therapeutic strategy: by inhibiting MAT2A in MTAP-deleted cancers, the already compromised PRMT5 activity is further suppressed due to SAM depletion, leading to selective cancer cell death while sparing normal, MTAP-proficient cells.[3]

Signaling Pathway and Downstream Effects

The MAT2A-PRMT5 axis regulates a multitude of cellular processes critical for cancer cell proliferation and survival. PRMT5, in its functional complex with MEP50, methylates both histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage response, and signal transduction.

Inhibition of the MAT2A-PRMT5 axis has been shown to induce:

-

Aberrant RNA Splicing: A primary consequence of PRMT5 inhibition is the widespread disruption of pre-mRNA splicing, leading to events like intron retention.[1][5][6] This can result in the production of non-functional proteins or trigger nonsense-mediated decay of transcripts.

-

Cell Cycle Arrest: Blockade of the MAT2A-PRMT5 axis can lead to cell cycle arrest, often at the G2/M phase.[7]

-

DNA Damage: Inhibition of this pathway has been linked to increased DNA damage and defects in mitosis.[1]

-

Apoptosis: The culmination of these cellular insults is the induction of programmed cell death in cancer cells.

The following diagram illustrates the core signaling pathway of the MAT2A-PRMT5 axis in both MTAP wild-type and MTAP-deleted cancer cells.

Quantitative Data: Inhibitor Potency

The development of small molecule inhibitors targeting MAT2A and PRMT5 has progressed rapidly. The following tables summarize the half-maximal inhibitory concentrations (IC50) of key inhibitors in various cancer cell lines, highlighting the selectivity for MTAP-deleted models.

Table 1: Anti-proliferative Activity of MAT2A Inhibitors

| Inhibitor | Cell Line | MTAP Status | IC50 (nM) |

| AG-270 | HCT116 | MTAP-deleted | ~300 |

| HCT116 | MTAP WT | >1200 | |

| AGI-25696 | KP4 | MTAP-deleted | (Effective in vivo) |

| Compound 30 | HCT-116 | MTAP-deleted | (Effective in vivo) |

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for specific systems.[2][8][9][10][11]

Table 2: Anti-proliferative Activity of PRMT5 Inhibitors

| Inhibitor | Cell Line | MTAP Status | IC50 (nM) |

| GSK3326595 | Z-138 (MCL) | Not specified | Low nM range |

| A549 (NSCLC) | MTAP-deleted | (Effective) | |

| GSK3203591 | Panel of cell lines | Various | 7.6 to >30,000 |

| MRTX1719 | HCT116 | MTAP-deleted | 12 |

| HCT116 | MTAP WT | 890 |

MCL: Mantle Cell Lymphoma; NSCLC: Non-Small Cell Lung Cancer. Note: IC50 values can vary based on the assay duration and specific experimental conditions.[7][12][13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the MAT2A-PRMT5 axis.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines a typical experimental workflow for studying the effects of MAT2A or PRMT5 inhibitors.

Protocol 1: Co-Immunoprecipitation (Co-IP) for MAT2A-PRMT5 Interaction

Objective: To determine the physical interaction between MAT2A and PRMT5 in cells.

Materials:

-

Cell lines of interest (e.g., HEK293T, or cancer cell lines)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

-

Primary antibodies: anti-MAT2A, anti-PRMT5 (validated for IP)

-

Control IgG (from the same species as the IP antibody)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PRMT5) or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP Wash Buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the reciprocal primary antibody (e.g., anti-MAT2A) to detect the co-immunoprecipitated protein.

-

Protocol 2: In Vitro PRMT5 Methyltransferase Assay

Objective: To measure the enzymatic activity of PRMT5 and the effect of inhibitors.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (or other PRMT5 substrate)

-

S-adenosyl-L-[methyl-³H]-methionine (radioactive) or a non-radioactive SAM analog for fluorescence-based assays

-

PRMT5 inhibitor of interest

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter (for radioactive assay) or microplate reader (for fluorescence assay)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the assay buffer, PRMT5/MEP50 enzyme, and the substrate.

-

Add the PRMT5 inhibitor at various concentrations or vehicle control (DMSO).

-

-

Initiate Reaction:

-

Start the reaction by adding SAM (radioactive or non-radioactive).

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Follow the manufacturer's protocol for the specific fluorescence-based assay kit (e.g., measuring the production of SAH).

-

-

Data Analysis:

-

Calculate the percentage of PRMT5 inhibition for each inhibitor concentration and determine the IC50 value.

-

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of MAT2A or PRMT5 inhibitors on cancer cells.

Materials:

-

MTAP-proficient and MTAP-deficient cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MAT2A or PRMT5 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a serial dilution of the inhibitor or vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired duration (e.g., 72-120 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Protocol 4: Western Blot for Symmetric Dimethylarginine (SDMA)

Objective: To measure the global levels of PRMT5-mediated protein methylation as a pharmacodynamic biomarker of inhibitor activity.

Materials:

-

Cell lysates from inhibitor-treated and control cells

-

SDS-PAGE gels and Western blot reagents

-

Primary antibody: anti-SDMA motif antibody

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the anti-SDMA primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

Protocol 5: RNA Sequencing and Alternative Splicing Analysis

Objective: To identify and quantify changes in pre-mRNA splicing upon inhibition of the MAT2A-PRMT5 axis.

Procedure:

-

RNA Extraction and Library Preparation:

-

Treat cells with the inhibitor or vehicle control.

-

Extract total RNA using a suitable kit and assess its quality (RIN > 8).

-

Prepare sequencing libraries from poly(A)-selected mRNA.

-

-

High-Throughput Sequencing:

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis Workflow:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[5][6]

-

Differential Splicing Analysis: Use specialized software like rMATS or DEXSeq to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) between inhibitor-treated and control samples.[20][21]

-

Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis on the genes with significant splicing changes to understand the biological processes affected.[21][22]

-

Conclusion

The MAT2A-PRMT5 axis represents a compelling target for precision cancer therapy, particularly for the significant subset of tumors harboring MTAP deletions. The synthetic lethal relationship provides a clear therapeutic window, and the ongoing development of potent and selective inhibitors holds great promise. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental methodologies, as outlined in this guide, are essential for advancing research and translating these findings into effective clinical strategies. The continued exploration of this axis will undoubtedly uncover further insights into the complex interplay between metabolism and epigenetics in cancer and pave the way for novel therapeutic interventions.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ideayabio.com [ideayabio.com]

- 4. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. epicypher.com [epicypher.com]

- 12. researchgate.net [researchgate.net]

- 13. axonmedchem.com [axonmedchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]

- 18. Analysis of sDMA modifications of PIWI proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epicypher.com [epicypher.com]

- 20. Alternative Splicing Analysis Reveals Adrenergic Signaling as a Novel Target for Protein Arginine Methyltransferase 5 (PRMT5) in the Heart [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

Methodological & Application

Application Note and Protocols for Cell-Based Screening of MAT2A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell growth, proliferation, and regulation of gene expression.[1][2] In particular, cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene exhibit a heightened dependency on MAT2A for survival.[3][4] This creates a synthetic lethal vulnerability, positioning MAT2A as a promising therapeutic target in oncology.[3][4]

This document provides detailed protocols for cell-based assays designed to screen and characterize MAT2A inhibitors. The primary focus is on assays that assess the anti-proliferative effects of inhibitors in cancer cell lines with defined MTAP status and quantify the modulation of downstream biomarkers.

Principle of the Assays

The screening strategy is based on the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.[4] MTAP-deleted cancer cells accumulate methylthioadenosine (MTA), which partially inhibits the protein arginine methyltransferase 5 (PRMT5).[4][5] This renders these cells highly sensitive to further reductions in SAM levels caused by MAT2A inhibitors.[6] The described cell-based assays measure the consequences of MAT2A inhibition, including decreased cell viability and altered levels of downstream methylation markers.

MAT2A Signaling Pathway and Inhibition

The following diagram illustrates the MAT2A signaling pathway in the context of MTAP-deleted cancer cells and the mechanism of action for MAT2A inhibitors.

Caption: MAT2A signaling and inhibition in MTAP-deleted cancer.

Experimental Workflow for this compound Screening

A typical workflow for screening and characterizing MAT2A inhibitors using cell-based assays is depicted below.

Caption: Workflow for cell-based this compound screening.

Data Presentation: Quantitative Efficacy of MAT2A Inhibitors

The following tables summarize representative data for known MAT2A inhibitors based on published results.

Table 1: In Vitro Anti-proliferative Activity of MAT2A Inhibitors

| Compound | Cell Line | MTAP Status | IC50 (nM) | Reference |

|---|---|---|---|---|

| AG-270 | HCT116 | MTAP-/- | 300.4 | [7] |

| HCT116 | MTAP-wt | 1223.3 | [7] | |

| IDE397 | HCT116 | MTAP-/- | 15 | [7] |

| HCT116 | MTAP-wt | >20000 | [7] | |

| SCR-7952 | HCT116 | MTAP-/- | 34.4 | [8] |

| A549 | MTAP-/- | 123.1 | [8] | |

| MIA PaCa-2 | MTAP-/- | 19.7 | [8] |

| | WI-38 | MTAP-wt | 988.5 |[8] |

Table 2: Cellular Target Engagement of MAT2A Inhibitors

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| SCR-7952 | HCT116 MTAP-/- | SAM Reduction | 1.9 | [8] |

| AG-270 | HCT116 MTAP-/- | SAM Reduction | 5.8 |[8] |

Experimental Protocols

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol assesses the anti-proliferative effect of MAT2A inhibitors on cancer cell lines.

Materials:

-

MTAP-deleted and MTAP-wildtype cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT).[7][9]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Test this compound compounds dissolved in DMSO.

-

96-well white, clear-bottom cell culture plates.[10]

-